N,N'-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide)
CAS No.: 20575-74-0
Cat. No.: VC16048860
Molecular Formula: C19H28N4O2
Molecular Weight: 344.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20575-74-0 |
|---|---|
| Molecular Formula | C19H28N4O2 |
| Molecular Weight | 344.5 g/mol |
| IUPAC Name | N-[4-methyl-3-(piperidine-1-carbonylamino)phenyl]piperidine-1-carboxamide |
| Standard InChI | InChI=1S/C19H28N4O2/c1-15-8-9-16(20-18(24)22-10-4-2-5-11-22)14-17(15)21-19(25)23-12-6-3-7-13-23/h8-9,14H,2-7,10-13H2,1H3,(H,20,24)(H,21,25) |
| Standard InChI Key | PPWYBOCLKAIBDX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)N2CCCCC2)NC(=O)N3CCCCC3 |
Introduction
Structural and Molecular Characteristics
The compound’s molecular structure consists of a 4-methyl-substituted meta-phenylene diamine backbone, where each amine group is functionalized with a piperidinecarboxamide moiety. Piperidine, a six-membered saturated heterocycle, contributes to the molecule’s conformational flexibility and hydrogen-bonding capacity. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₈N₄O₂ |
| Molecular Weight | 344.46 g/mol |
| CAS Registry Number | 220575-74-0 |
| IUPAC Name | N-[4-methyl-3-(piperidine-1-carbonylamino)phenyl]piperidine-1-carboxamide |
The meta-substitution pattern on the aromatic ring influences steric and electronic interactions, potentially modulating solubility and reactivity. The amide linkages (-CONH-) provide sites for hydrogen bonding, which may enhance crystallinity or facilitate interactions with biological targets .
Comparative Analysis with Structural Analogs
To contextualize its properties, N,N'-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) can be compared to its pyrrolidine counterpart (CAS 60006-11-3):
| Property | Piperidine Derivative | Pyrrolidine Derivative |
|---|---|---|
| Ring Size | 6-membered (piperidine) | 5-membered (pyrrolidine) |
| Molecular Weight | 344.46 g/mol | 316.40 g/mol |
| Flexibility | Higher | Lower |
| Hydrogen Bonding Capacity | Moderate | Moderate |
The larger piperidine ring may enhance solubility in nonpolar solvents compared to the pyrrolidine analog, though experimental data are needed to confirm this hypothesis .
Challenges and Future Research
The primary limitation in studying N,N'-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) is the scarcity of peer-reviewed data. Key research priorities include:
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Synthetic Optimization: Developing high-yield, scalable routes to enable material availability.
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Physicochemical Profiling: Determining solubility, stability, and partition coefficients (logP) to guide application studies.
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Biological Screening: Evaluating antimicrobial, anticancer, or enzyme-inhibitory activity in vitro.
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Computational Modeling: Predicting binding affinities for biological targets or polymer interactions.
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